![molecular formula C9H13N B13184625 2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
2-Methylbicyclo[2.2.1]heptane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbicyclo[221]heptane-2-carbonitrile is an organic compound with the molecular formula C₉H₁₃N It is a derivative of norbornane, featuring a nitrile group (-CN) attached to the second carbon of the bicyclo[221]heptane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydrocyanation: Norbornene undergoes hydrocyanation in the presence of a catalyst such as nickel or palladium to introduce the nitrile group, forming norbornane-2-carbonitrile.
Methylation: The final step involves the methylation of norbornane-2-carbonitrile at the second carbon position using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced catalytic systems.
化学反应分析
Types of Reactions
2-Methylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents (RMgX) to form ketones or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst
Substitution: Grignard reagents (RMgX)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Ketones, aldehydes
科学研究应用
2-Methylbicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Norbornane: The parent compound without the nitrile group.
Norbornene: A related compound with a double bond in the bicyclic structure.
2-Methylnorbornane: A similar compound with a methyl group but without the nitrile group.
Uniqueness
2-Methylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-methylbicyclo[2.2.1]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSPTWKFAMPAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
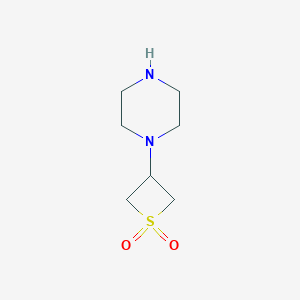
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
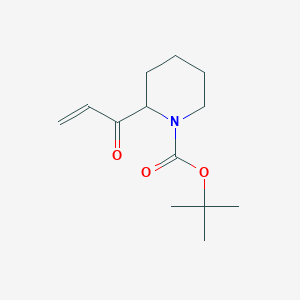

![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

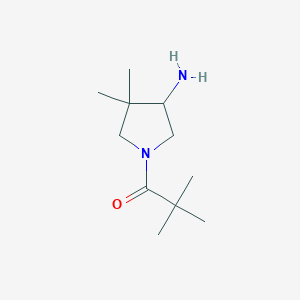

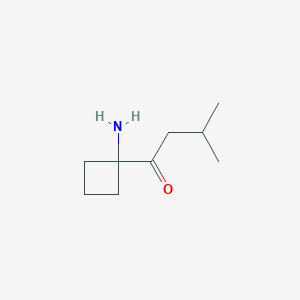
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)


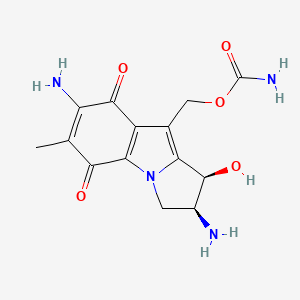
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
